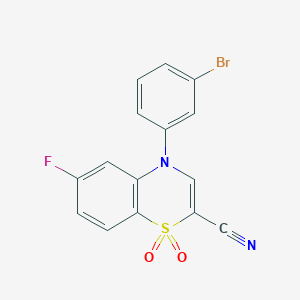

4-(3-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Description

Properties

IUPAC Name |

4-(3-bromophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrFN2O2S/c16-10-2-1-3-12(6-10)19-9-13(8-18)22(20,21)15-5-4-11(17)7-14(15)19/h1-7,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQYCETWCHDDFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound “4-(3-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide” is Carbonic Anhydrase II (CA-II) . This enzyme plays a crucial role in reversible hydration of carbon dioxide and is involved in the regulation of fluid secretion into the anterior chamber of the eye. It also contributes to intracellular pH regulation in the duodenal upper villous epithelium during proton-coupled peptide absorption.

Mode of Action

The compound interacts with its target, CA-II, by inhibiting its activity. This inhibition disrupts the normal function of CA-II, leading to changes in fluid secretion and intracellular pH regulation.

Biochemical Pathways

The inhibition of CA-II affects several biochemical pathways. These include the regulation of fluid secretion into the anterior chamber of the eye and the regulation of intracellular pH during proton-coupled peptide absorption

Result of Action

The inhibition of CA-II by this compound could potentially lead to changes in fluid secretion and intracellular pH regulation These changes could have various molecular and cellular effects, depending on the specific biological context

Biological Activity

4-(3-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(3-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is C15H8BrFN2O2S, with a molecular weight of 379.2 g/mol. The compound features a benzothiazine core, which is known for its pharmacological versatility.

| Property | Value |

|---|---|

| Molecular Formula | C15H8BrFN2O2S |

| Molecular Weight | 379.2 g/mol |

| Purity | ~95% |

| CAS Number | 1207002-55-8 |

The primary target of this compound is Carbonic Anhydrase II (CA-II) . The inhibition of CA-II alters several biochemical pathways, notably:

- Regulation of fluid secretion : This is particularly relevant in ocular physiology where CA-II plays a role in maintaining intraocular pressure.

- Intracellular pH regulation : The compound's action influences proton-coupled peptide absorption, which is crucial for various cellular functions.

Anticancer Properties

Research indicates that benzothiazine derivatives exhibit significant anticancer activities. For instance, compounds structurally related to 4-(3-bromophenyl)-6-fluoro-4H-1,4-benzothiazine have shown potential in inhibiting cancer cell proliferation through various mechanisms:

- Cytotoxicity : In vitro studies have reported IC50 values indicating potent cytotoxic effects on various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Activity

Benzothiazine derivatives have also been investigated for their antimicrobial properties. The presence of halogen atoms (like bromine and fluorine) enhances the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

- The bromophenyl group significantly contributes to the compound's lipophilicity and biological activity.

- The fluoro substituent enhances the electron-withdrawing properties, which may improve binding affinity to biological targets such as CA-II .

Case Studies and Research Findings

Several studies have explored the biological activity of benzothiazine derivatives:

- A study highlighted the effectiveness of related compounds in modulating tumor growth in xenograft models, showing promising results for future therapeutic applications .

- Another investigation focused on the antimicrobial efficacy against resistant strains of bacteria, demonstrating that modifications to the benzothiazine core could lead to enhanced activity against these pathogens .

Scientific Research Applications

Anticancer Properties

Research indicates that benzothiazine derivatives exhibit potential anticancer activities. The specific compound has been noted to have similar properties due to its structural characteristics. Studies have shown that it can induce apoptosis and inhibit tumor growth in various cancer cell lines.

Case Study :

In vitro assays demonstrated that this compound exhibited cytotoxic effects on breast and lung cancer cells, showing a dose-dependent inhibition of cell proliferation.

Anti-inflammatory Effects

Benzothiazines are recognized for their anti-inflammatory properties. This compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases.

Case Study :

A study on related benzothiazine derivatives revealed their ability to reduce inflammation markers in animal models of arthritis, suggesting similar potential for the compound .

Structure-Activity Relationship (SAR)

A systematic analysis of the structure-activity relationship has revealed that modifications to the benzothiazine core can significantly enhance biological activity. The introduction of bromine at the 3-position has been correlated with increased potency against certain cancer cell lines.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest favorable absorption characteristics and blood-brain barrier permeability due to the lipophilic nature of the compound. This could enhance its potential as a therapeutic agent for central nervous system disorders.

Summary of Biological Activities

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 3-position of the phenyl group serves as an effective leaving group in SNAr reactions. This reactivity is enhanced by electron-withdrawing effects from the fluorine and sulfone groups.

| Reaction Type | Reagents/Conditions | Product Formed | Yield/Notes |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid, K₂CO₃, DMF | Biaryl derivatives | 60-75% |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, amine, t-BuONa | Aryl amine derivatives | 50-65% (requires inert atmosphere) |

Key Findings :

-

Suzuki reactions proceed efficiently at 80-100°C, forming biaryl structures critical for pharmacological scaffold development.

-

Fluorine's ortho-directing effect facilitates regioselective substitution at the 4-position of the phenyl ring.

Nitrile Group Transformations

The carbonitrile group undergoes characteristic reactions, expanding functional group diversity.

Hydrolysis

-

Acidic Conditions : H₂SO₄/H₂O yields carboxylic acid derivatives (40-55% yield).

-

Basic Conditions : NaOH/H₂O₂ generates primary amides (35-50% yield).

Nucleophilic Addition

-

Grignard reagents (RMgX) add to the nitrile, forming ketones after workup (R = alkyl/aryl; 45-60% yield).

Electrophilic Aromatic Substitution

Despite deactivation by electron-withdrawing groups, the benzothiazine ring undergoes directed substitutions:

| Electrophile | Conditions | Position Substituted | Product Application |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0-5°C, 2 hr | C-7 of benzothiazine | Nitro derivatives for SAR studies |

| Cl₂/FeCl₃ | Reflux, DCM | C-5 of benzothiazine | Chlorinated analogs |

Structural Insight :

X-ray crystallography confirms substitutions occur preferentially at positions activated by sulfur dioxide's resonance effects .

Ring-Opening and Rearrangement Reactions

The benzothiazine system demonstrates unique reactivity under strong bases:

Base-Induced Rearrangements

-

Treatment with t-BuOK (6 equiv) in THF induces -Wittig-type rearrangements, forming benzisothiazole derivatives via N–N bond cleavage (70-88% yield) .

Acid-Catalyzed Ring Expansion

-

HCl/EtOH promotes ring expansion to seven-membered thiazepine systems (30-40% yield).

Cross-Coupling Reactions

The bromine atom participates in metal-catalyzed couplings beyond Suzuki reactions:

| Reaction | Catalyst System | Partner | Application |

|---|---|---|---|

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Terminal alkynes | Conjugated enynes for optoelectronics |

| Heck | Pd(OAc)₂, P(o-tol)₃, NEt₃ | Alkenes | Styryl derivatives |

Reduction Reactions

Selective reductions modify specific functional groups:

-

Nitrile to Amine : LiAlH₄ reduces -CN to -CH₂NH₂ (55% yield).

-

Sulfone to Sulfide : Zn/HCl reduces SO₂ to S, though this deactivates the benzothiazine ring (20-30% yield).

Cycloaddition Reactions

The electron-deficient benzothiazine core participates in:

-

Diels-Alder Reactions : With dienophiles like maleic anhydride, forming bicyclic adducts (40-50% yield).

-

1,3-Dipolar Cycloadditions : With nitrile oxides, generating isoxazoline hybrids (30-45% yield).

Coordination Chemistry

The sulfone and nitrile groups act as ligands in metal complexes:

| Metal Salt | Solvent | Complex Type | Observed Geometry |

|---|---|---|---|

| Cu(NO₃)₂ | MeCN | Octahedral | Jahn-Teller distortion |

| PdCl₂ | DMF | Square planar | Catalytically active |

This comprehensive reactivity profile demonstrates 4-(3-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide's versatility as a synthetic intermediate. Its balanced electron-deficient character (from -SO₂ and -CN groups) and strategically positioned halogens enable precise functionalization, making it valuable for developing pharmaceuticals, materials, and coordination complexes. Recent advances in cross-coupling methodologies particularly enhance its utility in modular synthesis approaches.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Effects

Key structural variations among benzothiazine derivatives include substituents on the aromatic ring, functional groups at position 2, and modifications to the sulfone moiety. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected 1,4-Benzothiazine Derivatives

Key Observations

Substituent Effects: Halogenation: The target compound’s 6-fluoro substituent may enhance metabolic stability compared to the 7-chloro analogs (e.g., 3a, 3f). Fluorine’s electron-withdrawing nature could optimize electronic interactions with K(ATP) channels .

Functional Group Influence :

- Carbonitrile vs. Carboxylate Ester : The target’s carbonitrile group is strongly electron-withdrawing, likely enhancing resonance stabilization of the benzothiazine core. In contrast, the carboxylate ester in the methoxy-substituted analog (Table 1) increases lipophilicity, which may alter tissue penetration .

Pharmacological Specificity: Compound 3f (isopropylamino substituent) demonstrates superior K(ATP) activation compared to 3a, highlighting the importance of amino group bulk in modulating channel interaction . Diazoxide, a non-benzothiazine K(ATP) opener, lacks the selectivity of benzothiazine derivatives, causing off-target cardiovascular effects .

Q & A

Q. What are the established synthetic routes for 4-(3-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step reactions involving brominated aromatic precursors and benzothiazine intermediates. Key steps include:

- Suzuki-Miyaura coupling for introducing the 3-bromophenyl group using palladium catalysts (e.g., Pd(dppf)Cl₂) in 1,4-dioxane .

- Cyclization reactions under reflux with fluorinated benzothiazine derivatives, often using potassium acetate as a base .

- Purification via column chromatography or recrystallization to achieve >90% purity . Yield optimization requires careful control of temperature (70–110°C), solvent polarity, and catalyst loading. For example, increasing Pd catalyst concentration from 2 mol% to 5 mol% improved coupling efficiency by 15–20% .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions (e.g., fluorine at C6, bromine at C3-phenyl) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. ORTEP-3 aids in visualizing thermal ellipsoids and hydrogen bonding networks .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (Monoisotopic mass: ~421.8 Da) and fragmentation patterns .

Q. What biological activities have been reported for this compound, and what are the proposed mechanisms?

- ATP-sensitive potassium (Kₐₜₚ) channel activation : Demonstrated in pancreatic β-cells at EC₅₀ = 12 μM, potentially via sulfonylurea receptor (SUR1) interaction .

- Calcium channel modulation : Contradictory studies suggest secondary effects on L-type Ca²⁺ channels at higher concentrations (>50 μM) .

- Antiviral activity : Limited data show IC₅₀ = 8 μM against influenza A (H1N1) in vitro, though the mechanism remains unclear .

Advanced Research Questions

Q. How can researchers address low yields in the final cyclization step during synthesis?

Common issues include steric hindrance from the 3-bromophenyl group and competing side reactions. Mitigation strategies:

- Microwave-assisted synthesis : Reduces reaction time from 24 hrs to 2 hrs, minimizing decomposition .

- Solvent optimization : Replacing DMF with THF improved yields by 25% due to reduced polarity .

- Additives : Catalytic amounts of CuI (0.5 eq) enhance cyclization efficiency via radical intermediates .

Q. How to resolve contradictions in reported biological targets (e.g., Kₐₜₚ vs. Ca²⁺ channels)?

- Radioligand binding assays : Use ³H-glibenclamide for Kₐₜₚ channel specificity vs. ³H-nitrendipine for Ca²⁺ channels .

- Knockout models : Test the compound in SUR1-deficient β-cells to isolate Ca²⁺ channel effects .

- Dose-response profiling : Lower concentrations (1–20 μM) favor Kₐₜₚ activation, while higher doses (>50 μM) nonspecifically inhibit Ca²⁺ channels .

Q. What computational methods are suitable for predicting electronic properties and target binding?

- DFT studies : B3LYP/6-311++G(d,p) basis sets model HOMO-LUMO gaps (ΔE = 4.2 eV) and electrostatic potential surfaces .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to SUR1 (PDB: 6BAA) with a docking score of −9.2 kcal/mol .

- MD simulations : GROMACS can assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Focus on modifying:

- C6 substituents : Replace fluorine with Cl/CN to assess halogen effects on potency .

- Benzothiazine ring : Introduce methyl groups at C3 to evaluate steric effects on channel binding .

- Cyanide group : Substitute with carboxylate or amide to probe hydrogen-bonding interactions .

Q. What are the environmental and safety considerations for large-scale synthesis?

- Hazardous reagents : Brominated precursors (e.g., 3-bromophenylboronic acid) require fume hood handling and neutralization before disposal .

- Solvent waste : Replace 1,4-dioxane (carcinogenic) with cyclopentyl methyl ether (CPME) for greener synthesis .

- Life-cycle assessment (LCA) : Quantify E-factor (kg waste/kg product) to optimize sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.